2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(4-methoxybenzyl)acetamide is an organic compound characterized by the presence of trifluoromethyl and methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide typically involves the following steps:
Thioation: The compound is then subjected to thioation to obtain 2,2,2-trifluoro-N-(4-methoxybenzyl)thioacetamide.
Substitution Reaction: A substitution reaction is carried out on the thioacetamide with an aminomethanol solution under the action of silver carbonate to yield 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamidine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and safe, avoiding the generation of toxic intermediates such as trifluoroacetonitrile .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl and methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Silver carbonate is used as a catalyst in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2,2,2-Trifluoro-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The methoxybenzyl group contributes to the compound’s overall reactivity and interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-(4-fluorophenyl)methylacetamide: This compound shares the trifluoromethyl group but differs in the aromatic substituent.
2,2,2-Trifluoro-N-(S)-α-methylbenzylacetamide: Similar in structure but with a different substituent on the benzyl group
Uniqueness
Its synthesis is relatively straightforward, and it offers a balance of stability and reactivity that is valuable in various research and industrial contexts .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-8-4-2-7(3-5-8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFQVUUDXQXNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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